2-(4-Chloro-3-methoxyphenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C9H9ClO2 It is a derivative of acetaldehyde, where the aldehyde group is attached to a phenyl ring substituted with a chlorine atom at the 4-position and a methoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methoxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-methoxybenzyl chloride with a suitable aldehyde precursor under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the chloride is replaced by the aldehyde group.
Another method involves the oxidation of 2-(4-Chloro-3-methoxyphenyl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). This reaction converts the primary alcohol group to an aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Catalysts and oxidizing agents are carefully selected to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methoxyphenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-(4-Chloro-3-methoxyphenyl)acetic acid.
Reduction: 2-(4-Chloro-3-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-3-methoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.
Medicine: Research into its potential pharmacological properties is ongoing. It may serve as a precursor for the synthesis of bioactive compounds with therapeutic potential.
Industry: It is used in the production of specialty chemicals and as a starting material for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methoxyphenyl)acetaldehyde depends on its specific application. In enzymatic reactions, it may act as a substrate for aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with various enzymes and receptors in the body.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)acetaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(3-Methoxyphenyl)acetaldehyde: Lacks the chlorine atom, which may influence its chemical properties and applications.
4-Chloro-3-methoxybenzaldehyde: Contains an aldehyde group directly attached to the phenyl ring, differing in structure and reactivity.
Uniqueness
2-(4-Chloro-3-methoxyphenyl)acetaldehyde is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring. These substituents can significantly influence the compound’s reactivity, making it a versatile intermediate in organic synthesis. Additionally, the combination of these functional groups may impart unique biological properties, making it a compound of interest in medicinal chemistry research.
Properties
Molecular Formula |
C9H9ClO2 |
---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-(4-chloro-3-methoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9ClO2/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,5-6H,4H2,1H3 |
InChI Key |
YIISCBXMBMQORP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.